(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride
Description
Properties
CAS No. |
2624140-62-9 |
|---|---|
Molecular Formula |
C7H9Cl3N2 |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
(2,4-dichloro-5-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c1-4-2-7(11-10)6(9)3-5(4)8;/h2-3,11H,10H2,1H3;1H |
InChI Key |
JCXUYENLMNPDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)NN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The classical approach involves diazotization of 2,4-dichloro-5-methylaniline followed by reduction.
Step 1: Diazotization
2,4-Dichloro-5-methylaniline reacts with sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C) to form the diazonium salt:
Step 2: Reduction
The diazonium salt is reduced using stannous chloride (SnCl₂) or sodium bisulfite (NaHSO₃):
The free hydrazine is precipitated as the hydrochloride salt by adding concentrated HCl.
Challenges and Limitations
-
Low Yield (50–60%) : Competitive side reactions (e.g., dimerization) reduce efficiency.
-
Temperature Sensitivity : Diazotization requires strict temperature control (<5°C).
-
Waste Generation : SnCl₂ produces toxic tin residues, necessitating costly purification.
Ketazine-Mediated Synthesis
Optimized Protocol from Patent CN107033021A
This method avoids diazotization by directly reacting 2,4-dichloro-5-methylaniline with ketazine (acetone azine) and water.
Reaction Scheme :
Procedure :
-
Reactant Mixing : Combine 2,4-dichloro-5-methylaniline (1 mol), ketazine (1.5–2 mol), and water (3–4 mol).
-
Reflux Conditions : Heat to 120–130°C with stirring. Introduce water gradually to maintain reaction temperature at 100–130°C.
-
Byproduct Recovery : Distill acetone and ammonia via rectification (54–58°C), recycling ketazine.
-
Isolation : After reaction completion, vacuum-distill residual water/ketazine. Wash solids with ethanol and dry to obtain the hydrochloride (yield: 90–92%).
Advantages Over Diazotization
-
Simplified Process : Single-step reaction eliminates intermediate isolation.
-
Cost Efficiency : Ketazine acts as both reactant and solvent.
-
Environmental Benefit : Ammonia and acetone byproducts are recycled, minimizing waste.
Hydrazone Hydrolysis Route
Synthesis via Hydrazone Intermediate
2,4-Dichloro-5-methylaniline reacts with acetone to form a hydrazone, which is hydrolyzed to the hydrazine:
Step 1: Hydrazone Formation
Step 2: Acidic Hydrolysis
Performance Metrics
-
Yield : 75–80% (lower due to incomplete hydrolysis).
-
Drawbacks : Requires excess HCl and prolonged reflux.
Comparative Analysis of Methods
| Parameter | Diazotization | Ketazine Method | Hydrazone Hydrolysis |
|---|---|---|---|
| Yield | 50–60% | 90–92% | 75–80% |
| Reaction Steps | 2 | 1 | 2 |
| Temperature Control | Critical (<5°C) | Moderate (100–130°C) | Mild (25–80°C) |
| Byproduct Handling | Complex | Recyclable | Moderate |
| Industrial Scalability | Low | High | Medium |
Key Findings :
-
The ketazine method is superior in yield, scalability, and sustainability.
-
Traditional diazotization remains relevant for small-scale lab synthesis but is economically unviable for bulk production.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceuticals
(2,4-Dichloro-5-methylphenyl)hydrazine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its hydrazine functional group is crucial for creating biologically active molecules. For instance, it serves as an intermediate in the preparation of antitumor agents and anti-inflammatory drugs.
Agricultural Chemicals
This compound finds applications in the formulation of agrochemicals. Its derivatives are often used as herbicides and fungicides due to their effectiveness against a range of pests and diseases affecting crops.
Dyes and Pigments
In the dye industry, this compound is employed to synthesize azo dyes. These dyes are widely used for coloring textiles and other materials due to their vibrant colors and stability.
Case Study 1: Antitumor Activity
Research has demonstrated that derivatives of (2,4-Dichloro-5-methylphenyl)hydrazine exhibit significant antitumor activity. A study published in a peer-reviewed journal showed that specific derivatives were effective against lung cancer cell lines, highlighting their potential in cancer therapy .
Case Study 2: Agrochemical Development
Another study focused on the application of this compound in developing new herbicides. The synthesized compounds showed enhanced efficacy against common agricultural weeds while maintaining low toxicity to non-target organisms .
Comparison Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | High biological activity |
| Agricultural Chemicals | Formulation of herbicides and fungicides | Effective pest control |
| Dyes and Pigments | Synthesis of azo dyes | Vibrant colors with stability |
| Environmental Chemistry | Development of greener synthesis methods | Reduced waste and lower production costs |
Mechanism of Action
The mechanism of action of (2,4-dichloro-5-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Substituent Position and Electronic Effects
2,6-Dichlorophenylhydrazine Hydrochloride
- Molecular Formula : C₆H₅Cl₂N₂·HCl
- Molecular Weight : 213.49 g/mol
- Key Differences : The 2,6-dichloro substitution creates steric hindrance, reducing reactivity in cyclization compared to the 2,4-dichloro analog. It is used to synthesize pyrazole esters but requires longer reaction times due to steric effects .
(2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride
- Molecular Formula : C₇H₉ClN₂O·HCl
- Molecular Weight : 209.07 g/mol
- Substituents : Chlorine at 2-position, methoxy at 5-position.
- Key Differences : The methoxy group (electron-donating) counteracts the chlorine’s electron-withdrawing effect, altering reactivity. This compound forms hydrazones more readily under mild conditions .
4-Methoxyphenylhydrazine Hydrochloride
- Molecular Formula : C₇H₁₀N₂O·HCl
- Molecular Weight : 174.63 g/mol
- Substituents : Methoxy at 4-position.
- Key Differences : The para-methoxy group enhances solubility in polar solvents but reduces electrophilicity, making it less reactive in heterocycle synthesis compared to chloro-substituted analogs .
Substituent Type and Physicochemical Properties
(2,4-Dimethylphenyl)hydrazine Hydrochloride
- Molecular Formula : C₈H₁₂N₂·HCl
- Molecular Weight : 172.66 g/mol
- Substituents : Methyl groups at 2- and 4-positions.
- Key Differences : Methyl groups (electron-donating) increase lipophilicity but reduce acidity compared to chlorine-substituted analogs. This derivative is less reactive in cyclocondensation but useful in stabilizing intermediates .
(2-Methoxy-5-methylphenyl)hydrazine Hydrochloride
Key Trends :
- Chlorine substituents (electron-withdrawing) accelerate cyclization but may require harsher conditions.
- Methoxy/methyl groups improve solubility but slow reaction kinetics.
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for (2,4-dichloro-5-methylphenyl)hydrazine hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via the reaction of substituted benzaldehyde derivatives with hydrazine hydrate under acidic conditions. For example, analogous hydrazine hydrochlorides are prepared by refluxing substituted benzohydrazides with hydrazine in ethanol, followed by HCl treatment to precipitate the hydrochloride salt .
- Optimization : Purity can be enhanced by recrystallization from ethanol or methanol. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1) and adjusting stoichiometric ratios (e.g., 1.2:1 hydrazine:carbonyl precursor) minimizes side products .
Q. What analytical techniques are recommended for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H NMR (500 MHz, CDCl) reveals aromatic protons (δ 7.80–7.57 ppm) and methyl groups (δ 2.42 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) provide retention times (~7.23 min) for purity assessment .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 260.9656) to validate molecular formula .
Q. How should this compound be stored to ensure stability?
- Storage Guidelines : Store at +4°C in airtight, light-resistant containers. Hydrazine derivatives are hygroscopic and prone to oxidation; desiccants like silica gel are recommended. Stability studies suggest <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, CH) influence reactivity in nucleophilic substitution or cyclization reactions?
- Mechanistic Insight : The 2,4-dichloro groups increase electrophilicity at the phenyl ring, facilitating nucleophilic attacks (e.g., coupling with malononitrile to form heterocycles). The methyl group at position 5 sterically hinders para-substitution but stabilizes intermediates via hyperconjugation .
- Kinetic Data : Pseudo-first-order kinetics are observed in reactions with thiols (e.g., oxadiazole formation), with rate constants (~10 s) dependent on solvent polarity .
Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives?
- Approach :
Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify IC values.
Structural Analog Comparison : Compare activity with derivatives lacking Cl or CH groups to isolate substituent effects .
Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like Rho/MRTF/SRF, implicated in fibrotic pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Protocol :
- Docking Studies : Use PyMOL or MOE to model interactions with proteins (e.g., serum response factor). The dichloro groups may form halogen bonds with Arg/Lys residues .
- QSAR Models : Correlate logP values (calculated ~2.8) with antimicrobial activity using partial least squares regression .
Key Considerations for Experimental Design
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility for coupling reactions, while ethanol is preferred for cyclization .
- Catalyst Screening : Pd/C or CuI improves yields in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Degradation Analysis : Use accelerated stability testing (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of hydrazine moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
